molecular formula C18H19N3O3 B14799903 N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

Cat. No.: B14799903
M. Wt: 325.4 g/mol
InChI Key: KKYJISDEYLDVDD-XDHOZWIPSA-N
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Description

This compound features a hydrazino group linked to a benzylidene moiety, which is further connected to a phenyl ring and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}phenyl)butanamide typically involves the condensation of 3-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-isocyanatobutanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of substituted phenyl derivatives, such as brominated or nitrated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}phenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and benzylidene functional groups. These interactions may modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
  • N-(4-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19N3O3/c1-2-4-17(23)20-15-9-7-14(8-10-15)18(24)21-19-12-13-5-3-6-16(22)11-13/h3,5-12,22H,2,4H2,1H3,(H,20,23)(H,21,24)/b19-12+

InChI Key

KKYJISDEYLDVDD-XDHOZWIPSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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